Benzoyl chloride, 3,6-dichloro-2-methoxy-

描述

Benzoyl chloride derivatives are versatile intermediates in organic synthesis, often used to introduce benzoyl groups into various substrates. The compound "Benzoyl chloride, 3,6-dichloro-2-methoxy-" is not directly mentioned in the provided papers, but the synthesis and applications of related benzoyl chlorides and their derivatives are well-documented. These compounds are typically used in acylation reactions to modify the chemical structure of other molecules, thereby altering their physical and chemical properties, and potentially leading to the development of compounds with desirable biological activities .

Synthesis Analysis

The synthesis of benzoyl chloride derivatives involves various chemical reactions where benzoyl chloride is used as an acylating agent. For instance, in the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a benzoyl chloride derivative is used to acylate a benzofuran compound . Similarly, benzoyl chloride is used to introduce benzoyl groups onto ribosides in aqueous solutions . These syntheses often require the presence of a base and are performed under controlled conditions to yield the desired products.

Molecular Structure Analysis

The molecular structure of benzoyl chloride derivatives is characterized by the presence of a benzoyl group attached to other molecular frameworks. X-ray crystallography is a common technique used to determine the precise molecular structure of these compounds. For example, the crystal structure of a benzoyl derivative, (5R*,6S*)-1-benzoyl-5-methylthio-6-methoxy-1-azapenam, was determined using this method, confirming the expected cis configuration around the β-lactam ring . The molecular structure significantly influences the reactivity and interaction of these compounds with other molecules.

Chemical Reactions Analysis

Benzoyl chloride derivatives participate in various chemical reactions. They can act as electrophiles in reactions with C-H acids, leading to selenenylation and acylation, as seen with 2-(chloroseleno)benzoyl chloride . The reactivity of these compounds is influenced by the substituents on the benzoyl ring, which can either activate or deactivate the benzoyl chloride towards nucleophilic attack. The intramolecular and intermolecular interactions, such as hydrogen bonding and halogen bonding, also play a crucial role in the reactivity and stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl chloride derivatives are determined by their molecular structure. These properties include solubility, melting and boiling points, and stability. The presence of electron-donating or electron-withdrawing groups on the benzoyl ring can affect these properties. For example, the introduction of a methoxy group can increase the electron density on the benzoyl ring, potentially affecting the reactivity and physical properties of the compound . Spectroscopic techniques such as NMR, IR, and MS are commonly used to analyze these properties and confirm the identity of the synthesized compounds .

安全和危害

Benzoyl chloride, 3,6-dichloro-2-methoxy- is a hazardous compound. It is combustible and harmful if swallowed . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

属性

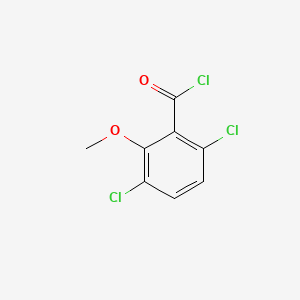

IUPAC Name |

3,6-dichloro-2-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUYGIUJQSTELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065064 | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

CAS RN |

10411-85-5 | |

| Record name | 3,6-Dichloro-2-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10411-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010411855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。